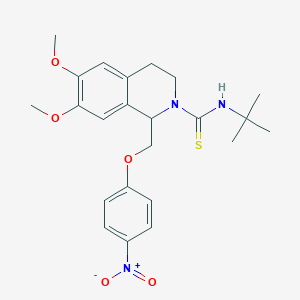
4-cyclopropyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol
Übersicht
Beschreibung
“4-cyclopropyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol” is a chemical compound with the molecular formula C9H9N3S2 and a molecular weight of 223.32 . It is used for research purposes and is not intended for diagnostic or therapeutic use .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a triazole ring attached to a thiophene ring and a cyclopropyl group . The compound exhibits tautomerism, a property where it can exist in two or more structural forms that are in rapid equilibrium .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully detailed in the searched resources. It is known to be a powder that should be stored at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis Under Microwave Irradiation : A study by Ashry et al. (2006) demonstrated the synthesis of a similar compound using microwave irradiation, highlighting efficient production methods and the exploration of chemical properties through AM1 Semiemperical calculations.
Chemical Modification and Pharmacological Screening : Another research by Khilkovets (2021) focused on the synthesis of new derivatives and their primary pharmacological screening, indicating the compound's potential in medical and pharmaceutical applications.
Potential Medical Applications
Anticancer Activity : A 2007 study by Lesyk et al. synthesized derivatives with potential anticancer properties. These compounds showed activity against renal cancer, leukemia, colon cancer, breast cancer, and melanoma cell lines.
Antimicrobial Activity : Research by Bayrak et al. (2009) and Karpun and Polishchuk (2021) demonstrated the synthesis of triazole derivatives with antimicrobial activities, highlighting their potential use in treating microbial infections.
Miscellaneous Applications
Corrosion Inhibition : Chauhan et al. (2019) conducted a study on a similar compound, 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol, examining its use as a corrosion inhibitor for copper, demonstrating its potential in material science and engineering.
Structural Analysis and Electronic Properties : The molecular structure and electronic properties of triazole derivatives were explored by Boechat et al. (2010), providing insights into the physical chemistry aspects of these compounds.
Wirkmechanismus
Target of Action
The compound contains a 1,2,4-triazole ring, which is a common motif in many pharmaceuticals and agrochemicals. This suggests that it might interact with a variety of biological targets. Without specific studies, it’s hard to identify the exact targets and their roles .
Mode of Action
The 1,2,4-triazole ring can act as a hydrogen bond acceptor and form coordination bonds with metal ions, which could be involved in its interaction with biological targets . The thiol group (-SH) is a strong nucleophile and can form covalent bonds with certain targets .
Biochemical Pathways
Without specific studies, it’s difficult to determine the exact biochemical pathways this compound affects. Compounds with similar structures have been involved in a variety of pathways, including signal transduction, enzyme inhibition, and ion channel modulation .
Pharmacokinetics
The presence of the lipophilic cyclopropyl and thiophene groups could potentially enhance membrane permeability and absorption .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the thiol group could be oxidized under certain conditions, potentially altering the compound’s activity .
Biochemische Analyse
Biochemical Properties
4-Cyclopropyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various biomolecules, including enzymes involved in oxidative stress responses and metabolic pathways. The nature of these interactions often involves the formation of hydrogen bonds and other non-covalent interactions, which can influence the activity and stability of the enzymes and proteins it binds to .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of key signaling molecules, leading to alterations in cell proliferation, apoptosis, and differentiation. Additionally, it can affect the expression of genes involved in stress responses and metabolic regulation, thereby impacting overall cellular function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of certain enzymes, depending on the context of its interaction. For example, it may inhibit enzymes involved in the production of reactive oxygen species, thereby reducing oxidative stress within cells. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability and long-term impact on cellular function. Over time, this compound may undergo degradation, which can affect its efficacy and potency. Studies have shown that its stability can be influenced by factors such as temperature, pH, and the presence of other reactive species. Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and function, highlighting the importance of considering temporal dynamics in its application .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At lower doses, it may exhibit beneficial effects, such as enhanced stress resistance and improved metabolic function. At higher doses, it can induce toxic effects, including oxidative damage and impaired cellular function. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing adverse outcomes .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It can influence the levels of key metabolites and alter the flow of metabolic intermediates through pathways such as glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation. These interactions can have significant implications for cellular energy production and overall metabolic homeostasis .
Eigenschaften
IUPAC Name |
4-cyclopropyl-3-thiophen-2-yl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3S2/c13-9-11-10-8(7-2-1-5-14-7)12(9)6-3-4-6/h1-2,5-6H,3-4H2,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNQIVODBVLOPRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NNC2=S)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
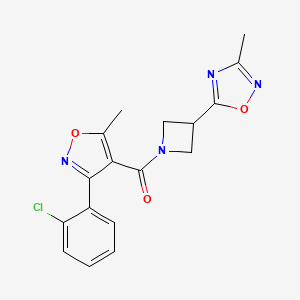
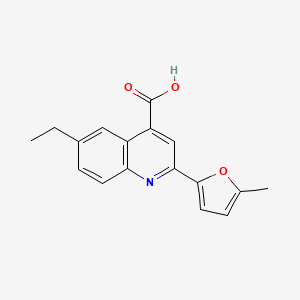
![1-(4-Fluorophenyl)-2-[(4-methylbenzyl)amino]-1-phenyl-1-ethanol](/img/structure/B2954745.png)

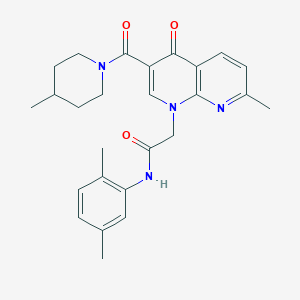
![(1H-benzo[d]imidazol-5-yl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2954751.png)

![3-[2-[(4-chlorophenyl)sulfonylamino]phenoxy]thiophene-2-carboxylic Acid](/img/structure/B2954754.png)
![3-(3-Fluorophenyl)-6-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2954755.png)

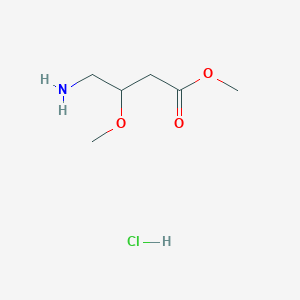
![6-methoxy-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indole-2-carboxamide](/img/structure/B2954761.png)
